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Compound of Interest

Compound Name: 2-Hexenoic acid

Cat. No.: B8816423 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Hexenoic acid, a six-carbon unsaturated carboxylic acid. The information presented herein

is intended to support researchers, scientists, and professionals in the field of drug

development and chemical analysis in the identification, characterization, and quantification of

this compound. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data of 2-Hexenoic acid, supported by detailed experimental

protocols and data visualizations.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for trans-2-Hexenoic
acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of trans-2-Hexenoic Acid (Solvent: CDCl₃)
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Chemical Shift (δ) ppm Multiplicity Assignment

~12.0 Singlet (broad) -COOH

7.08 Doublet of Triplets H-3

5.83 Doublet of Triplets H-2

2.22 Quartet H-4

1.50 Sextet H-5

0.94 Triplet H-6

Source: Spectral Database for Organic Compounds (SDBS)

Table 2: ¹³C NMR Spectroscopic Data of trans-2-Hexenoic Acid (Solvent: CDCl₃)

Chemical Shift (δ) ppm Assignment

172.5 C-1 (C=O)

152.0 C-3

121.0 C-2

34.5 C-4

21.5 C-5

13.5 C-6

Source: Spectral Database for Organic Compounds (SDBS)

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of 2-Hexenoic Acid
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad
O-H stretch (in carboxylic acid

dimer)

1690-1720 Strong
C=O stretch (in carboxylic acid

dimer)

1640-1680 Medium C=C stretch

1210-1320 Strong C-O stretch

960-980 Strong
C-H bend (out-of-plane, trans

alkene)

Source: General principles of IR spectroscopy for carboxylic acids and alkenes.

Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Fragmentation Data of 2-Hexenoic Acid

m/z Relative Intensity Assignment

114 Moderate [M]⁺ (Molecular Ion)

99 Moderate [M-CH₃]⁺

73 High [M-C₃H₇]⁺

69 Moderate [M-COOH]⁺

41 High [C₃H₅]⁺

Source: NIST Mass Spectrometry Data Center.[1]

Experimental Protocols
The following protocols provide a general framework for the acquisition of spectroscopic data

for 2-Hexenoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of 2-Hexenoic acid is dissolved in 0.5-0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 MHz or higher

field spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans

(typically 16-64) are averaged to obtain a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument,

typically with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of

scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples like 2-Hexenoic acid at room temperature, a "neat"

sample is prepared. A small drop of the liquid is placed between two potassium bromide

(KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean salt plates is first recorded. The sample is

then placed in the spectrometer, and the spectrum is acquired over a range of 4000 to 400

cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Preparation and Derivatization: For Gas Chromatography-Mass Spectrometry (GC-

MS) analysis, the volatility of 2-Hexenoic acid is often increased by derivatization to its

methyl ester (FAME). This is typically achieved by reacting the acid with a methylating agent

such as BF₃-methanol or diazomethane. The resulting fatty acid methyl ester is then

dissolved in a volatile solvent like hexane.

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with

a suitable capillary column (e.g., a polar column for fatty acid analysis). The GC oven

temperature is programmed to ramp up to separate the components of the sample. The

eluent from the GC is then introduced into the mass spectrometer.
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Mass Spectrometry: Electron Ionization (EI) at 70 eV is a common method for generating

ions. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-

charge ratio (m/z), and a detector records their abundance.

Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Hexenoic acid.
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Caption: General workflow for the spectroscopic analysis of 2-Hexenoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 2-
Hexenoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8816423#spectroscopic-data-nmr-ir-ms-of-2-
hexenoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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